molecular formula C12H10ClNO3 B8455097 2-Methyl-2-phthalimidopropanoyl chloride

2-Methyl-2-phthalimidopropanoyl chloride

Cat. No.: B8455097
M. Wt: 251.66 g/mol
InChI Key: VCYMTIQMZCPMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-phthalimidopropanoyl chloride is a specialized acyl chloride characterized by a phthalimido substituent attached to a methyl-substituted propane backbone. This compound is structurally distinct due to the phthalimide moiety, a bicyclic aromatic group known for its electron-withdrawing and steric effects. Acyl chlorides of this type are typically employed in organic synthesis as reactive intermediates, particularly in peptide coupling reactions, pharmaceutical manufacturing, and as protecting-group precursors. The phthalimido group enhances stability under certain conditions while moderating electrophilicity at the carbonyl carbon, influencing reactivity patterns compared to simpler acyl chlorides .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoyl chloride

InChI

InChI=1S/C12H10ClNO3/c1-12(2,11(13)17)14-9(15)7-5-3-4-6-8(7)10(14)16/h3-6H,1-2H3

InChI Key

VCYMTIQMZCPMAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Methacryloyl Chloride (2-Methyl-2-propenoyl Chloride)

Structure and Reactivity: Methacryloyl chloride (CAS: 920-46-7) features a propenoyl group with a terminal double bond, rendering it highly reactive toward polymerization. Unlike 2-methyl-2-phthalimidopropanoyl chloride, the absence of a phthalimido group reduces steric hindrance, increasing its susceptibility to nucleophilic attack. This compound is widely used in polymer chemistry to produce methacrylate-based plastics and resins .

2-Methyl-2-phenylpropanoyl Chloride

Structure and Reactivity: 2-Methyl-2-phenylpropanoyl chloride substitutes the phthalimido group with a phenyl ring. The aromatic substituent introduces electron-withdrawing effects but lacks the steric bulk of phthalimide. This results in moderate reactivity, intermediate between methacryloyl chloride and the phthalimido analog. It is commonly used in fine chemical synthesis, particularly for introducing phenylacetyl groups .

Data Table: Comparative Analysis

Compound Name CAS Number Substituent Reactivity Key Applications Safety Profile
This compound N/A Phthalimido Moderate Drug intermediates, protecting groups Corrosive, moisture-sensitive
Methacryloyl chloride 920-46-7 Propenoyl High Polymer production Flammable, corrosive
2-Methyl-2-phenylpropanoyl chloride N/A Phenyl Moderate Agrochemicals, aromatics Irritant, moisture-sensitive

Research Findings and Trends

  • Reactivity Modulation: The phthalimido group in this compound reduces electrophilicity compared to methacryloyl chloride, making it more selective in amidation and esterification reactions. This property is advantageous in stepwise pharmaceutical synthesis .
  • Steric Effects : Bulkier substituents (e.g., phthalimido vs. phenyl) hinder nucleophilic access, slowing reaction kinetics but improving regioselectivity.
  • Thermal Stability : Phthalimido derivatives exhibit enhanced thermal stability, enabling use in high-temperature reactions unsuitable for aliphatic acyl chlorides.

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